4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine
Overview
Description
“4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine” is a pyrimidine compound . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring with two nitrogen atoms and a chlorine atom attached to it . The exact structure can be determined using techniques like NMR spectroscopy .
Scientific Research Applications
Structural and Optical Studies
Pyrimidine derivatives, including those structurally similar to 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine, have been explored for their structural and optical properties. Research has shown that these compounds exhibit promising applications in fields such as medicine and nonlinear optics (NLO). A study on thiopyrimidine derivatives, for instance, revealed their considerable NLO character, potentially recommending them for optoelectronic high-tech applications (Hussain et al., 2020). Another study focused on the synthesis of self-complementary betainic guanine model compounds, highlighting the biological significance of pyrimidine derivatives in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).
Drug Synthesis and Biological Activity
Pyrimidine derivatives have also been essential in the synthesis of small molecule anticancer drugs. An efficient synthetic method for 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important anticancer drug intermediate, was developed, showing significant promise in medicinal chemistry (Kou & Yang, 2022). Moreover, the synthesis of new derivatives, including those with a pyrimidine fragment, showed a pronounced plant growth-stimulating effect, indicating their potential in agricultural applications (Pivazyan et al., 2019).
Molecular Interactions and Chemical Analysis
The study of non-covalent interactions in pyrimidine derivatives, including those substituted at the 4 and 6 positions, provides valuable insights into their molecular properties and potential applications. Investigations on compounds like 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas have contributed to the understanding of hydrogen bonds and other molecular interactions, further expanding the scope of pyrimidine derivatives in scientific research (Zhang et al., 2018).
Properties
IUPAC Name |
4-chloro-6-(2-methylprop-1-enyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-6(2)3-7-4-8(9)11-5-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOLROMGAFCDPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=NC=N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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